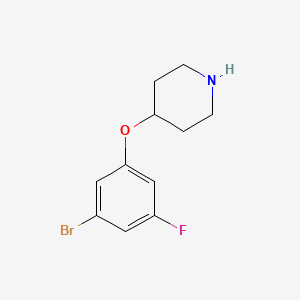

4-(3-Bromo-5-fluorophenoxy)piperidine

Description

4-(3-Bromo-5-fluorophenoxy)piperidine is a halogenated piperidine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenoxy ring. This compound belongs to a broader class of substituted piperidines, which are pivotal in medicinal chemistry due to their versatility in binding to biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, where piperidine displaces bromine from a bromofluoroarene precursor under reflux conditions in acetonitrile or similar solvents . The steric and electronic properties of the piperidine ring and halogen substituents influence its reactivity and biological activity, making it a scaffold of interest for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

4-(3-bromo-5-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDBTBDUHUFOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-bromo-5-fluorophenol

The initial step involves synthesizing 3-bromo-5-fluorophenol, which serves as the phenolic precursor. This can be achieved via electrophilic aromatic substitution or halogenation of fluorinated phenols, often utilizing bromination agents such as N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions.

Formation of 3-bromo-5-fluorophenoxy compound

The phenol derivative is then reacted with an appropriate electrophile to generate the phenoxy group. The typical approach involves:

- Reaction with 1,2-dibromoethane or similar halogenated compounds to introduce the phenoxy linkage.

- Alternatively, nucleophilic substitution of activated phenol with halogenated reagents under basic conditions (e.g., potassium carbonate in acetone).

Coupling with benzoyl derivatives

Research indicates that phenoxy benzophenone derivatives can be synthesized via oxidative coupling reactions, often employing oxidants such as hydrogen peroxide or peracetic acid in acidic media, as detailed in patent CN1034917A. These reactions facilitate the formation of phenoxybenzophenone intermediates, which are precursors to the target compound.

Conversion to 4-(3-bromo-5-fluorophenoxy)piperidine

Nucleophilic substitution with piperidine

The key step involves coupling the phenoxy intermediate with piperidine, typically through nucleophilic substitution:

-

- Base: Potassium carbonate or sodium hydride to deprotonate the phenol or phenolate.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate SN2 reactions.

- Temperature: Elevated temperatures (~80-120°C) to promote substitution.

-

- The phenoxy compound (bearing a good leaving group such as a halogen or activated ester) is reacted with piperidine under reflux.

- The reaction proceeds via nucleophilic attack of piperidine on the electrophilic carbon attached to the phenoxy group.

Alternative route: reductive amination

In some cases, a reductive amination approach is employed, where the phenoxy benzophenone derivative is first converted into an aldehyde or ketone, then reacted with piperidine in the presence of reducing agents like sodium cyanoborohydride.

Specific Research Findings and Data

| Preparation Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Synthesis of phenoxy intermediate | Bromination of fluorophenol derivatives, reaction with halogenating agents | Typical yields around 70-80% |

| Formation of phenoxybenzophenone | Hydrogen peroxide or peracetic acid oxidation | Yield around 76%, purification via recrystallization or distillation |

| Coupling with piperidine | Piperidine, potassium carbonate, DMF, reflux | Yield varies from 60-85%, depending on conditions |

Research Data Summary

- Patents and literature suggest that oxidative coupling reactions using hydrogen peroxide or peracetic acid are effective for synthesizing phenoxybenzophenone derivatives, which are then converted into the target compound via nucleophilic substitution with piperidine.

- Reaction optimization involves adjusting temperature, solvent, and molar ratios to maximize yield and purity.

- Purification techniques include recrystallization, column chromatography, and vacuum distillation, ensuring high purity suitable for further applications.

Data Tables of Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of fluorophenol | Brominating agents (NBS) | Acetone | Room temperature to 50°C | 75-85 | Selectivity for para-position |

| Oxidative coupling | Hydrogen peroxide, acetic acid | Water/Acetic acid | 50-70°C | 76 | Purification via recrystallization |

| Phenoxy-piperidine coupling | Piperidine, K2CO3 | DMF | 80-120°C | 60-85 | Reflux conditions |

Summary of Key Research Findings

- The oxidative phenylation of fluorinated phenols with benzophenone derivatives, facilitated by hydrogen peroxide or peracetic acid, is a well-established route.

- Halogenation of phenols and subsequent nucleophilic substitution with piperidine provides a straightforward synthesis pathway.

- Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical to maximize yield and purity.

- Purification techniques like recrystallization, distillation, and chromatography are essential for obtaining high-quality intermediates.

Chemical Reactions Analysis

4-(3-Bromo-5-fluorophenoxy)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the piperidine ring or the phenoxy group, leading to different derivatives with potentially unique properties.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(3-Bromo-5-fluorophenoxy)piperidine has been investigated for its potential as a pharmacological agent. Its unique substituents may enhance binding affinity to specific biological targets, making it useful in drug discovery.

- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Research indicates that the compound may possess anticancer activity through the inhibition of specific signaling pathways involved in tumor growth and metastasis.

2. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, enabling the creation of more complex molecules.

- Synthesis of Targeted Compounds : It can be employed in the synthesis of other biologically active compounds, facilitating the development of new pharmaceutical agents with improved efficacy and reduced side effects.

- Reactivity Studies : The presence of bromine and fluorine atoms provides sites for nucleophilic substitution reactions, which can be exploited in synthetic methodologies.

3. Material Science

The unique electronic properties of this compound make it suitable for applications in material science.

- Development of Organic Electronics : The compound can be utilized in the fabrication of organic electronic devices due to its favorable charge transport properties.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties, such as thermal stability and mechanical strength.

Case Study 1: Antidepressant Activity

A study conducted on piperidine derivatives demonstrated that modifications to the phenoxy group significantly influenced antidepressant-like behavior in animal models. The introduction of halogens, such as bromine and fluorine, was found to enhance the efficacy of these compounds in modulating serotonin levels, suggesting a potential mechanism for their antidepressant effects.

Case Study 2: Anticancer Activity

Research focusing on structurally related compounds revealed promising anticancer activity against various cancer cell lines. The study highlighted that the presence of halogen substituents could improve binding to cancer-related targets, leading to increased cytotoxicity. Further optimization of these compounds could yield effective therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperidine and Aromatic Rings

Halogen Positioning and Steric Considerations

- 4-(4-Fluorobenzoyl)piperidine (CAS: N/A): Replacing the bromofluorophenoxy group with a 4-fluorobenzoyl group reduces steric hindrance, enhancing binding affinity for serotonin receptors (e.g., 5-HT2A). However, this substitution eliminates activity at dopamine D2 receptors, highlighting the critical role of the phenoxy group in multi-receptor targeting .

- 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2): Replacing the piperidine ring with a pyridine ring introduces aromatic nitrogen, altering electronic distribution. This compound exhibits lower metabolic stability due to increased susceptibility to cytochrome P450 oxidation compared to piperidine analogues .

Piperidine vs. Other Heterocycles

- Morpholine and Piperazine Derivatives : In trisubstituted pyrimidines, morpholine rings (e.g., CID2992168) show higher EP2 receptor potentiation than piperidine, whereas piperazine derivatives (e.g., CID630454) exhibit negligible activity. This contrasts with 2-piperidinyl phenyl benzamides, where piperidine is essential for EP2 activity .

- N-Benzyl Piperidine Analogues : Derivatives like Claulansine F–Donepezil hybrids demonstrate enhanced cholinergic activity due to the N-benzyl group, which improves blood-brain barrier penetration compared to unsubstituted piperidines .

Key Research Findings

- EP2 Receptor Modulation : Para-fluorine on benzamide derivatives (e.g., CID890517) enhances EP2 activity, whereas meta-fluorine (TG6–127-1) reduces fold shift from 3.5 to 1.2 .

- Metabolic Stability : Piperidine-containing compounds generally exhibit superior metabolic stability over pyridine analogues due to reduced ring oxidation .

- Neurological Applications : Piperidine derivatives with 4-heterocyclic alkoxy groups (e.g., histamine H3 antagonists) show promise in treating Alzheimer’s disease via multi-target mechanisms .

Biological Activity

4-(3-Bromo-5-fluorophenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrFNO

- CAS Number : 1540730-47-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Target Interactions

- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival, which is significant for anticancer activity.

- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal tumor) | 10.5 | Induction of apoptosis | |

| L1210 (mouse leukemia) | 0.5 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that piperidine derivatives can exhibit significant antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound on FaDu cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

- Antibacterial Evaluation : In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus, indicating its potential as an antibacterial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation in vivo.

Q & A

Q. What are the key analytical techniques for confirming the structure and purity of 4-(3-Bromo-5-fluorophenoxy)piperidine?

Methodological Answer:

- Elemental analysis is critical for verifying the compound’s empirical formula. For example, deviations between theoretical and experimental values for C, H, N, and halogens (e.g., 65.66% C theoretical vs. 65.53% found) can indicate impurities or incomplete reactions .

- NMR spectroscopy (¹H/¹³C, ¹⁹F) identifies functional groups and substitution patterns, while mass spectrometry confirms molecular weight.

- HPLC with UV detection ensures purity (>95%), particularly for intermediates prone to side reactions (e.g., bromination/fluorination byproducts) .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Nucleophilic aromatic substitution is typical, where a bromo-fluoro-phenol reacts with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) .

- Purification steps involve solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization to isolate the product.

- Safety protocols must address hazards (e.g., corrosive intermediates, halogenated waste) through PPE and fume hood use .

Q. What safety considerations are critical when handling brominated and fluorinated intermediates during synthesis?

Methodological Answer:

- Hazard mitigation : Use gloves, goggles, and respirators to avoid skin/eye contact and inhalation of toxic vapors (e.g., H300/H310 health hazard codes) .

- Waste disposal : Halogenated byproducts require segregated, labeled containers for specialized treatment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, highlights statistical optimization to minimize trial-and-error approaches .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, such as the activation energy of phenoxide-piperidine coupling .

- Transition state analysis : Identify steric/electronic barriers (e.g., bromine’s bulkiness slowing nucleophilic attack) using software like Gaussian or ORCA .

Q. What strategies can resolve discrepancies between theoretical and experimental elemental analysis data for bromo-fluoro-piperidine derivatives?

Methodological Answer:

Q. How do structural modifications to the piperidine ring or substituents influence the physicochemical properties of this compound?

Methodological Answer:

Q. What role do halogen substituents (Br, F) play in the stability and reactivity of this compound under different reaction conditions?

Methodological Answer:

- Electron-withdrawing effects : Fluorine’s electronegativity enhances the phenol’s acidity, facilitating substitution, while bromine’s polarizability may stabilize transition states .

- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) to monitor debromination or hydrolysis in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.